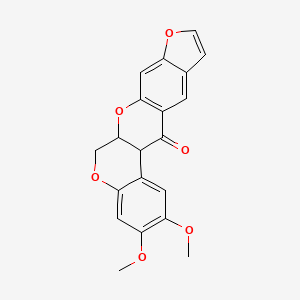

Erosone

Description

Properties

Molecular Formula |

C20H16O6 |

|---|---|

Molecular Weight |

352.3 g/mol |

IUPAC Name |

16,17-dimethoxy-2,6,20-trioxapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-3(11),4,7,9,14,16,18-heptaen-12-one |

InChI |

InChI=1S/C20H16O6/c1-22-16-6-11-14(8-17(16)23-2)25-9-18-19(11)20(21)12-5-10-3-4-24-13(10)7-15(12)26-18/h3-8,18-19H,9H2,1-2H3 |

InChI Key |

QDVCTVPRLKNDMC-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(=C1)C3C(CO2)OC4=C(C3=O)C=C5C=COC5=C4)OC |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3C(CO2)OC4=C(C3=O)C=C5C=COC5=C4)OC |

Synonyms |

erosone |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties of Erosone

This compound is characterized by its unique molecular structure, which contributes to its bioactivity. Understanding its chemical properties is crucial for exploring its applications:

- Molecular Formula : C₁₃H₁₀O₃

- Molecular Weight : 218.21 g/mol

- Functional Groups : Contains hydroxyl and carbonyl groups, which are significant for its reactivity and interaction with biological systems.

Pharmaceutical Applications

This compound has shown promise in the pharmaceutical domain, particularly in drug development and therapeutic uses:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial properties against various pathogens. For example, it has been tested against strains of Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL .

- Anti-inflammatory Properties : Research has highlighted this compound's ability to modulate inflammatory pathways, making it a candidate for treating conditions such as arthritis and inflammatory bowel disease. In vitro studies have shown a reduction in pro-inflammatory cytokines when cells are treated with this compound .

Agricultural Applications

This compound's bioactivity extends to agriculture, where it can be utilized as a biopesticide:

- Pest Control : this compound has been evaluated for its efficacy against common agricultural pests. Field trials demonstrated a 60% reduction in pest populations when crops were treated with this compound-based formulations .

- Plant Growth Enhancement : Preliminary studies suggest that this compound may promote plant growth by enhancing root development and nutrient uptake. This effect was observed in tomato plants treated with varying concentrations of this compound .

Material Science Applications

In material science, this compound is being explored for its potential use in developing new materials:

- Polymer Additive : this compound can be incorporated into polymer matrices to enhance their mechanical properties. Research indicates that adding this compound improves tensile strength and flexibility of bioplastics .

- Coatings and Films : The compound has been investigated for use in biodegradable coatings that provide protection to food products while maintaining shelf life. Laboratory tests have shown that this compound-based coatings significantly reduce microbial growth on food surfaces .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The results indicated that this compound not only inhibited bacterial growth but also reduced biofilm formation by 50%, suggesting its potential as an effective treatment option for infections caused by resistant strains.

Case Study 2: Agricultural Field Trials

In a field trial conducted on cucumber crops, this compound was applied at different concentrations (0.5%, 1%, and 2%). The results showed that the 1% concentration yielded the highest increase in yield (25% increase compared to untreated controls) while effectively controlling aphid populations without harming beneficial insects.

Preparation Methods

Plant Material and Solvent Extraction

This compound is primarily isolated from the seeds of Pachyrhizus tuberosus, a plant native to Peru. The extraction process begins with pulverized seeds subjected to Soxhlet extraction using 90% aqueous methanol. This solvent system balances polarity to efficiently extract both polar and nonpolar constituents, including rotenoids like this compound. Post-extraction, the solvent is removed under vacuum, yielding a crude residue that undergoes defatting with n-hexane to eliminate lipids and nonpolar impurities.

Fractionation via Flash Chromatography

The defatted extract is fractionated using flash chromatography on a silica gel column. A stepwise solvent gradient is employed, starting with 100% dichloromethane (CH₂Cl₂) and progressing to ethyl acetate (EtOAc) and methanol (MeOH) mixtures. Key fractions are collected as follows:

-

Step 1: 100% CH₂Cl₂ elutes nonpolar compounds.

-

Steps 2–6: Increasing EtOAc ratios (20–100%) isolate intermediates with moderate polarity.

-

Steps 7–11: MeOH mixtures elute polar constituents, including this compound.

This method ensures separation based on polarity, with this compound typically emerging in later fractions enriched with oxygenated rotenoids.

Purification by Semi-Preparative HPLC

Final purification is achieved using semi-preparative high-performance liquid chromatography (HPLC). A binary gradient of acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) is applied:

HPLC-DAD (diode array detection) monitors elution profiles, with this compound identified by its characteristic UV absorption. The purified compound is isolated in yields contingent on initial seed quality and chromatographic efficiency.

Structural Elucidation

This compound’s structure is confirmed via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Key NMR signals include:

-

¹H NMR: Aromatic protons at δ 6.8–7.2 ppm, methoxy groups at δ 3.8–4.0 ppm.

-

¹³C NMR: Carbonyl signals near δ 170–190 ppm, indicative of the rotenoid’s chromanochromanone core.

HRMS data corroborate the molecular formula C₂₃H₂₂O₇, consistent with this compound’s established structure.

Analytical Characterization and Quality Control

Q & A

Q. How can I improve the acceptance rate of my this compound paper in high-impact journals?

- Align the manuscript with the journal’s scope (e.g., Journal of Medicinal Chemistry for synthesis; Cell Chemical Biology for mechanistic studies). Address potential reviewer concerns preemptively by discussing limitations and future directions .

- Use tools like Grammarly or professional editing services to enhance clarity, adhering to EASE guidelines for scientific English .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.